

An In-depth Technical Guide to the Synthetic Cannabinoid NE-Chmimo

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Compound of Interest

Compound Name:	NE-Chmimo
CAS No.:	1373876-11-9
Cat. No.:	B1487307

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to the synthetic cannabinoid **NE-Chmimo**. It is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Identity and Properties

NE-Chmimo, also known as CHM-018, is an indole-based synthetic cannabinoid.[1] It is structurally related to the well-known synthetic cannabinoid JWH-018, with the key difference being the substitution of the N-pentyl chain with a cyclohexylmethyl group.[2] This modification in its chemical structure influences its physicochemical properties and interaction with cannabinoid receptors.

Below is a summary of the key chemical identifiers and properties of **NE-Chmimo**:



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Chemical Structure

The chemical structure of **NE-Chmimo** is characterized by a naphthalene core linked to an indole moiety via a ketone bridge. The indole nitrogen is substituted with a cyclohexylmethyl group.

Caption: 2D Chemical Structure of **NE-Chmimo**.

Experimental Protocols

Synthesis

While a specific, detailed synthesis protocol for **NE-Chmimo** is not readily available in the public domain, its synthesis can be inferred from the established procedures for related N-alkyl-3-(1-naphthoyl)indoles. The synthesis would likely proceed in two main steps:

- N-Alkylation of Indole: Reaction of indole with cyclohexylmethyl bromide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide) to yield 1-(cyclohexylmethyl)-1H-indole.
- Friedel-Crafts Acylation: Acylation of the N-alkylated indole with 1-naphthoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) to yield the final product, **NE-Chmimo**.

Analytical Characterization

The structural elucidation of **NE-Chmimo** has been reported using a combination of chromatographic and spectroscopic techniques.[2]

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in various matrices.

Sample Preparation: A representative protocol for the extraction of **NE-Chmimo** from a solid sample (e.g., herbal mixture) would involve:

- Homogenization of the sample.
- Extraction with an organic solvent such as methanol or a mixture of chloroform and methanol.
- Vortexing and sonication to ensure efficient extraction.
- Centrifugation to pellet solid material.
- Filtration of the supernatant.
- The extract can be directly injected or further diluted prior to GC-MS analysis.

Instrumentation and Conditions (Representative):

- Gas Chromatograph: Agilent 7890B or similar.
- Mass Spectrometer: Agilent 5977B or similar.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 min.
 - Ramp to 300 °C at 20 °C/min.

- Hold at 300 °C for 5 min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.

NMR spectroscopy is essential for the definitive structural elucidation of novel compounds like **NE-Chmimo**.

Sample Preparation:

- Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions (Representative):

- Spectrometer: Bruker Avance 500 MHz or equivalent.
- Probes: 5 mm BBFO probe.
- Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
- Temperature: 298 K.
- ¹H NMR:
 - Pulse program: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
- ¹³C NMR:

- Pulse program: zgpg30
- Number of scans: 1024
- Relaxation delay: 2.0 s

Biological Activity and Signaling Pathway

NE-Chmimo is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The activation of the CB1 receptor by synthetic cannabinoids like **NE-Chmimo** initiates a cascade of intracellular signaling events.



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Caption: General CB1 Receptor Signaling Pathway for Synthetic Cannabinoids.

Experimental Protocol: CB1 Receptor Binding Assay

This protocol describes a representative radioligand binding assay to determine the affinity of **NE-Chmimo** for the CB1 receptor.

Materials:

- Membrane preparations from cells expressing human CB1 receptor.

- [³H]CP55,940 (radioligand).
- **NE-Chmimo** (test compound).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
- Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and counter.

Procedure:

- Prepare serial dilutions of **NE-Chmimo** in the assay buffer.
- In a 96-well plate, add in the following order:
 - Assay buffer.
 - **NE-Chmimo** solution or vehicle (for total binding).
 - A high concentration of a known non-radiolabeled CB1 ligand (for non-specific binding).
 - [³H]CP55,940 at a final concentration close to its K_d.
 - CB1 receptor membrane preparation.
- Incubate the plate at 30°C for 90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **NE-Chmimo** by non-linear regression analysis of the competition binding data.
- Calculate the Ki value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of **NE-Chmimo** for research and drug development purposes. Further investigation into its detailed pharmacology, metabolism, and toxicology is necessary for a complete profile of this synthetic cannabinoid.

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- [2. Separation and structural characterization of the new synthetic cannabinoid JWH-018 cyclohexyl methyl derivative "NE-CHMIMO" using flash chromatography, GC-MS, IR and NMR spectroscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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